molecular formula C9H14N2O2 B7845155 2-Aminomethyl-5-propoxy-pyridin-4-ol

2-Aminomethyl-5-propoxy-pyridin-4-ol

Cat. No.: B7845155
M. Wt: 182.22 g/mol
InChI Key: GLGMVOGRCKXWRQ-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-propoxy-pyridin-4-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with an amino group, a propoxy group, and a hydroxyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-5-propoxy-pyridin-4-ol typically involves multiple steps starting from simpler pyridine derivatives. One common approach is the nucleophilic substitution of a suitable pyridine derivative with propyl alcohol under acidic conditions. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethyl-5-propoxy-pyridin-4-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: Reduction reactions can yield aminomethyl derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated pyridine derivatives.

Scientific Research Applications

2-Aminomethyl-5-propoxy-pyridin-4-ol has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

2-Aminomethyl-5-propoxy-pyridin-4-ol can be compared with other similar compounds such as 2-Aminomethyl-5-methoxy-pyridin-4-ol and 2-Aminomethyl-5-ethoxy-pyridin-4-ol. These compounds differ in the nature of the alkoxy group attached to the pyridine ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may offer distinct advantages in certain applications.

Comparison with Similar Compounds

  • 2-Aminomethyl-5-methoxy-pyridin-4-ol

  • 2-Aminomethyl-5-ethoxy-pyridin-4-ol

  • 2-Aminomethyl-5-butoxy-pyridin-4-ol

This comprehensive overview provides a detailed understanding of 2-Aminomethyl-5-propoxy-pyridin-4-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(aminomethyl)-5-propoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-3-13-9-6-11-7(5-10)4-8(9)12/h4,6H,2-3,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGMVOGRCKXWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CNC(=CC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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